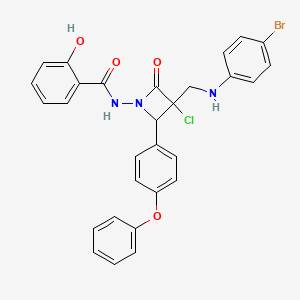

Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-oxo-4-(4-phenoxyphenyl)-1-azetidinyl)-2-hydroxy-

Description

This compound is a structurally complex benzamide derivative featuring a substituted β-lactam (azetidinone) core. Key structural elements include:

- Azetidinone ring: A four-membered lactam ring with a 2-oxo group, a chlorine atom at position 3, and a 4-phenoxyphenyl substituent at position 2.

- Functionalized side chain: A (4-bromophenyl)aminomethyl group attached to the azetidinone ring, introducing bromine and secondary amine functionalities.

While direct synthetic details for this compound are absent in the provided evidence, analogous β-lactam syntheses involve [2+2] cycloadditions or nucleophilic substitutions under ultrasound-assisted conditions .

Properties

CAS No. |

87444-04-0 |

|---|---|

Molecular Formula |

C29H23BrClN3O4 |

Molecular Weight |

592.9 g/mol |

IUPAC Name |

N-[3-[(4-bromoanilino)methyl]-3-chloro-2-oxo-4-(4-phenoxyphenyl)azetidin-1-yl]-2-hydroxybenzamide |

InChI |

InChI=1S/C29H23BrClN3O4/c30-20-12-14-21(15-13-20)32-18-29(31)26(19-10-16-23(17-11-19)38-22-6-2-1-3-7-22)34(28(29)37)33-27(36)24-8-4-5-9-25(24)35/h1-17,26,32,35H,18H2,(H,33,36) |

InChI Key |

WMMKBGXWAANGDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3C(C(=O)N3NC(=O)C4=CC=CC=C4O)(CNC5=CC=C(C=C5)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Azetidinone Core

The azetidinone ring, a four-membered lactam, is commonly synthesized via cyclization reactions involving beta-amino acids or beta-lactam precursors. One classical approach is the Staudinger reaction, which condenses an imine with a ketene intermediate to form the azetidinone ring.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Formation of imine | 4-bromobenzylamine + aldehyde | Imine intermediate | Controlled temperature to avoid side reactions |

| Ketene generation | Acid chloride + base (e.g., triethylamine) | Ketene intermediate | Freshly generated ketenes improve yield |

| Cycloaddition | Imine + ketene | Azetidinone ring formation | Stereochemistry controlled by reaction conditions |

This method allows incorporation of the 4-bromophenylamino methyl substituent at the nitrogen of the azetidinone ring.

Formation of the Benzamide Moiety with 2-Hydroxy Substitution

The benzamide portion bearing the 2-hydroxy substituent is typically formed by amide bond formation between the azetidinone intermediate and 2-hydroxybenzoyl chloride or the corresponding activated acid derivative.

Common coupling agents include:

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC),

- N,N'-Dicyclohexylcarbodiimide (DCC),

- O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

| Coupling Agent | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|

| EDC/HOBt | Dichloromethane | 0-25 °C | Moderate to high | Minimizes racemization |

| DCC | DMF or DCM | Room temperature | High | Requires filtration to remove dicyclohexylurea |

| HBTU | DMF | Room temperature | High | Efficient and mild |

This amide bond formation step is critical for the final assembly of the compound and often requires purification by chromatography.

Representative Synthetic Route Summary

| Step | Reaction | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Imine formation | 4-bromobenzylamine + aldehyde, reflux | Imine intermediate |

| 2 | Azetidinone ring formation | Ketene intermediate + imine, Staudinger reaction | Azetidinone core with 4-bromophenylamino methyl substituent |

| 3 | Halogenation | N-chlorosuccinimide, inert atmosphere | 3-chloro substituted azetidinone |

| 4 | Cross-coupling | Pd-catalyst, phenoxyphenyl boronic acid | 4-phenoxyphenyl substituted azetidinone |

| 5 | Amide coupling | 2-hydroxybenzoyl chloride + azetidinone, EDC or DCC | Final benzamide compound |

Research Findings and Optimization Notes

- The use of mild chlorination reagents avoids degradation of the azetidinone ring, improving overall yield and purity.

- Cross-coupling reactions require careful selection of ligands and bases to prevent dehalogenation or polymerization side reactions.

- Amide bond formation benefits from coupling agents that minimize racemization and side products, with EDC/HOBt and HBTU being preferred in medicinal chemistry contexts.

- Purification is typically achieved by column chromatography or recrystallization, depending on the scale and impurities present.

- Stereochemical control during azetidinone formation is crucial for biological activity and can be influenced by reaction temperature and solvent choice.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The β-lactam ring and chloro substituent serve as primary sites for nucleophilic substitution.

Key Reactions:

-

The β-lactam ring undergoes ring-opening under basic or nucleophilic conditions, forming linear amides or thioamides (e.g., with thiourea) .

-

The chloro group at C-3 is replaced by hydroxy or amine groups under SN2 conditions.

Oxidation-Reduction Reactions

The hydroxy group and azetidinone ring are susceptible to redox transformations.

Oxidation Pathways:

Reduction Pathways:

| Substrate | Reducing Agent | Conditions | Product | References |

|---|---|---|---|---|

| Azetidinone carbonyl | NaBH₄, MeOH | 0°C to rt | β-lactam alcohol | |

| Bromophenyl group | H₂, Pd/C | EtOH, 50 psi, 25°C | Dehalogenated phenyl derivative |

-

The hydroxy group oxidizes to a ketone under strong acidic conditions .

-

Catalytic hydrogenation removes the bromine atom from the aryl ring .

Hydrolysis Reactions

The benzamide and azetidinone functionalities undergo hydrolysis under acidic/basic conditions.

-

Hydrolysis of the β-lactam ring generates a linear dipeptide-like structure .

-

The benzamide group cleaves to form benzoic acid derivatives.

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed couplings.

Cyclization and Intramolecular Reactions

Intramolecular interactions facilitate ring-forming reactions.

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Friedel-Crafts acylation | AlCl₃, aromatic solvent, reflux | Fused polycyclic ketone derivatives | |

| Oxazole formation | POCl₃, DMF, 120°C | Oxazole-fused azetidinone |

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that derivatives of benzamide compounds can exhibit significant anticancer properties. The structural components of this specific benzamide may interact with various biological targets involved in cancer cell proliferation and apoptosis.

- Case Study : A study published in the Journal of Medicinal Chemistry explored similar benzamide derivatives that inhibited tumor growth in xenograft models, suggesting that the compound could be a candidate for further development in oncology .

-

Antimicrobial Properties :

- The presence of bromine and chloro groups in the structure can enhance antimicrobial activity. Compounds similar to this benzamide have shown efficacy against a range of bacterial strains.

- Research Findings : A comparative analysis highlighted that modifications in the benzamide structure can lead to varying degrees of antibacterial activity, making this compound a subject of interest for developing new antibiotics .

-

Neuroprotective Effects :

- Investigations into neuroprotective agents have identified benzamide derivatives as potential candidates for treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.

- Case Study : In vitro studies demonstrated that certain benzamide compounds could protect neuronal cells from oxidative stress-induced damage, which is pivotal in conditions like Alzheimer's disease .

Biological Research Applications

-

GPCR Modulation :

- The compound's structure suggests it may act as a modulator of G protein-coupled receptors (GPCRs), which are critical targets in drug development.

- Research Insights : A recent study developed models for profiling GPCR interactions with similar compounds, indicating potential pathways for therapeutic intervention .

-

Enzyme Inhibition :

- Benzamide compounds have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.

- Findings : Enzyme assays revealed that modifications to the benzamide structure could enhance inhibitory activity against key metabolic enzymes .

Future Directions and Conclusion

The applications of N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-oxo-4-(4-phenoxyphenyl)-1-azetidinyl)-2-hydroxy-benzamide are promising across various fields, particularly in medicinal chemistry and biological research. Continued exploration into its pharmacological properties could lead to significant advancements in therapeutic strategies for cancer, infectious diseases, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-oxo-4-(4-phenoxyphenyl)-1-azetidinyl)-2-hydroxy- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various cellular processes, leading to effects such as reduced cell proliferation and induced apoptosis.

Comparison with Similar Compounds

Structural Analogues

2.1.1 Azetidinone Derivatives with Aromatic Substituents

- Compound A: N-(3-chloro-2-(4-nitrophenyl)-4-oxoazetin-2-yl)carbamate (from ) Key features: Nitrophenyl substituent, carbamate linkage. Molecular formula: C₁₈H₁₄ClN₃O₅. Spectroscopy: IR carbonyl stretch at 1745 cm⁻¹ (lactam), ¹H-NMR aromatic protons at δ 7.8–8.2 ppm .

Bromine-Containing Benzamides

- Compound B: N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (from ) Key features: Brominated aryl group, pyridine-carboxamide backbone. Crystallography: Near-planar conformation (dihedral angle = 8.38°) due to conjugated amide bridge; forms hydrogen-bonded dimers (N–H⋯O) . Comparison: The target compound’s azetidinone ring introduces greater ring strain and conformational rigidity compared to Compound B’s pyridine core.

Physicochemical Properties

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-oxo-4-(4-phenoxyphenyl)-1-azetidinyl)-2-hydroxy- is a complex organic molecule characterized by multiple functional groups that enhance its pharmacological potential. This article provides a comprehensive review of its biological activity, including synthesis methods, structure-activity relationships, and specific case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃₉H₃₁BrClN₃O₃ |

| Molecular Weight | 500.77 g/mol |

| Density | 1.61 g/cm³ |

| LogP | 5.058 |

| PSA (Polar Surface Area) | 85.16 Ų |

The biological activity of Benzamide derivatives often involves interaction with specific molecular targets, including enzymes and receptors. Notably, this compound may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in various cancers.

Case Study: HDAC Inhibition

In a study focused on HDAC inhibitors, compounds structurally related to benzamide derivatives were evaluated for their inhibitory effects on HDAC1, HDAC2, and HDAC3. The results indicated that certain benzamide derivatives exhibited potent inhibitory activities, with IC50 values in the nanomolar range. For instance, a related compound demonstrated an IC50 of 95.48 nM against HDAC3, suggesting that structural modifications can enhance selectivity and potency against specific HDAC isoforms .

Biological Activities

Benzamide derivatives are known for a range of biological activities:

- Anticancer Activity : Many benzamide derivatives have shown promising results in inhibiting tumor cell proliferation. For example, compounds with similar structures have been reported to induce apoptosis in cancer cell lines such as HepG2 and MCF-7 .

- Antimicrobial Properties : Some studies suggest that benzamide derivatives possess antimicrobial activity against various pathogens, contributing to their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The complex structure of Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-oxo-4-(4-phenoxyphenyl)-1-azetidinyl)-2-hydroxy-, particularly the presence of halogenated aromatic rings and azetidine structure, is believed to enhance its biological activity compared to simpler benzamides. The introduction of bromine and chlorine substituents is known to influence the compound's lipophilicity and interaction with biological targets .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving:

- Condensation Reactions : Combining appropriate amines with carbonyl compounds.

- Substitution Reactions : Introducing halogenated groups at specific positions on the aromatic rings.

- Cyclization Reactions : Forming the azetidine ring through cyclization processes.

These methods allow for the fine-tuning of the compound's structure to optimize its biological activity .

Q & A

Q. What are the recommended synthetic routes for preparing this benzamide derivative?

The synthesis involves multi-step protocols, typically starting with the formation of the azetidinyl core. Key steps include:

- Azetidinyl ring formation : Utilize [3+1] cycloaddition or Staudinger ketene-imine reactions to construct the 2-oxoazetidine ring. For halogenated derivatives (e.g., 3-chloro), trichloroisocyanuric acid (TCICA) can introduce chlorine .

- Substituent coupling : React the azetidinyl intermediate with 4-bromophenylamine via reductive amination (using NaBH3CN or similar) to install the aminomethyl group .

- Benzamide functionalization : Couple the hydroxyl-containing azetidine with activated benzoyl chloride derivatives under basic conditions (e.g., K2CO3 in CH2Cl2) .

Critical considerations : Use anhydrous solvents, inert atmospheres for moisture-sensitive steps, and monitor reaction progress via TLC or LC-MS.

Q. What spectroscopic techniques are suitable for characterizing this compound?

- NMR : 1H/13C NMR to confirm regiochemistry of the azetidinyl ring and substituent positions. For example, the 2-oxo group appears as a carbonyl signal at ~170–180 ppm in 13C NMR .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- FT-IR : Confirm the presence of amide (C=O stretch at ~1650 cm⁻¹) and hydroxyl (broad peak at ~3200–3500 cm⁻¹) groups .

- X-ray crystallography : Resolve stereochemical ambiguities in the azetidinyl ring and substituent orientations .

Q. What safety precautions are required when handling reagents like O-benzyl hydroxylamine HCl?

- Hazard mitigation : Use fume hoods for volatile reagents (e.g., CH2Cl2, acyl chlorides). Wear PPE (gloves, goggles) due to corrosive (TCICA) and toxic (NaBH3CN) reagents .

- Decomposition risks : Store intermediates at 0–6°C to prevent degradation of unstable products (e.g., sodium pivalate-derived compounds) .

Advanced Research Questions

Q. How can instability during synthesis (e.g., decomposition of intermediates) be addressed?

- Temperature control : Conduct reactions at low temperatures (e.g., ice bath for acyl chloride additions) to minimize side reactions .

- Light-sensitive steps : Use amber glassware and avoid prolonged exposure to UV light for intermediates prone to photodegradation .

- Inert storage : Purge storage vials with argon or nitrogen for moisture-sensitive intermediates .

Q. How can contradictions in reaction yields from different methods be resolved?

- Variable analysis : Compare reagent purity (e.g., O-benzyl hydroxylamine HCl from Oakwood Chemical vs. Shanghai Aladdin, 97% vs. >98% purity) and reaction scales (e.g., 125 mmol vs. smaller batches) .

- Optimization strategies : Use design of experiments (DoE) to test parameters like solvent polarity (CH3CN vs. DMF), base strength (K2CO3 vs. NaH), and reaction time .

Q. How does the 4-phenoxyphenyl group influence the compound’s reactivity and bioactivity?

- Steric effects : The bulky phenoxyphenyl group may hinder nucleophilic attacks on the azetidinyl ring, increasing stability .

- Electron-withdrawing effects : The phenoxy group’s electron-donating nature could modulate the azetidinyl ring’s electrophilicity, affecting interactions with biological targets .

- Structure-activity relationship (SAR) : Compare analogs with/without phenoxyphenyl groups via enzyme inhibition assays (e.g., kinase or protease screens) .

Q. How can regioselectivity in azetidinyl ring formation be optimized?

Q. What computational methods predict the compound’s bioactivity?

- Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock or Schrödinger .

- QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with experimental IC50 values to refine analogs .

Q. Methodological Notes

- Reproducibility : Document all parameters (e.g., solvent grade, stirring rate) meticulously.

- Data validation : Cross-check spectral data with published benchmarks (e.g., NIST Chemistry WebBook for NMR shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.